molecular formula C4H7Cl4O4P B13818948 Dimethyl 1,2,2,2-tetrachloroethyl phosphate CAS No. 3862-21-3

Dimethyl 1,2,2,2-tetrachloroethyl phosphate

Cat. No.: B13818948
CAS No.: 3862-21-3
M. Wt: 291.9 g/mol
InChI Key: KWIDLTWZQJKRFD-UHFFFAOYSA-N
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Description

Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate is a synthetic organophosphate ester intended for research and development purposes. It is primarily of interest in chemical synthesis and environmental science studies. Researchers investigate this compound as a potential intermediate in the synthesis of more complex molecules or as a model compound to study the behavior and degradation of halogenated organophosphates in the environment. Its structure, featuring a phosphate group esterified with methyl and tetrachloroethyl groups, is similar to that of known flame retardants and plasticizers, such as tris(2-chloroethyl) phosphate (TCEP) . Like these related compounds, it may serve in laboratory settings to study material properties or environmental fate. Handling requires appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

CAS No.

3862-21-3

Molecular Formula

C4H7Cl4O4P

Molecular Weight

291.9 g/mol

IUPAC Name

dimethyl 1,2,2,2-tetrachloroethyl phosphate

InChI

InChI=1S/C4H7Cl4O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3

InChI Key

KWIDLTWZQJKRFD-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Phosphite Esterification with Chlorinated Precursors

One established approach involves the reaction of phosphorus-containing esters (e.g., dimethyl phosphate or triethyl phosphite) with chlorinated ethyl compounds such as 1,2,2,2-tetrachloroethyl derivatives. For example, copper(I) chloride-catalyzed reactions of trichloromethyl derivatives with trialkyl phosphites have been documented to produce related tetrachloroethyl phosphate compounds at elevated temperatures (120–140 °C).

  • Reaction Conditions: Typically, the reaction is conducted in an organic solvent like dichloromethane or dichloromethane derivatives under reflux or controlled heating.
  • Catalysts: Copper(I) chloride (CuCl) is a common catalyst to facilitate the Arbuzov-type rearrangement.
  • Temperature: 120–140 °C to promote the substitution and rearrangement steps.

This method allows the formation of tetrachloroethyl phosphate esters with good selectivity and yields, although exact yields for the dimethyl variant are less frequently reported.

Vapor-Liquid Esterification of Phosphorus Trichloride and Methanol

Another industrially relevant method is the direct esterification of phosphorus trichloride with methanol to produce dimethyl phosphite, which can be further reacted to form the target compound. This method involves:

  • Step 1: Vapor-phase reaction of phosphorus trichloride with methanol in a molar ratio of 1:3.
  • Step 2: Control of reaction temperature between 48–52 °C to manage the exothermic reaction.
  • Step 3: Removal of by-products such as hydrogen chloride and methyl chloride.
  • Step 4: Neutralization of the acidic crude product with ammonia to form a neutral intermediate.
  • Step 5: Purification by rectification at 170–175 °C under vacuum to isolate high-purity dimethyl phosphite.

This method is noted for high purity (above 96%) and good recovery rates (85–92%) and uses common industrial equipment such as esterification kettles, neutralization tanks, and rectifying towers.

Metal-Carbenoid Mediated P–H Insertion Reactions

A more specialized synthetic route involves metal-carbenoid-mediated P–H insertion reactions to create trisphosphonate esters, which are structurally related to tetrachloroethyl phosphates. For example, copper(II) bis(acetylacetonate)-catalyzed reactions between diazomethylenebisphosphonate and diethyl phosphite have been reported, although yields are modest (~20%).

  • This method is more suited for complex trisphosphonate derivatives but demonstrates the versatility of metal-catalyzed insertion reactions in organophosphorus chemistry.

Process Flow and Reaction Conditions Summary

Preparation Step Conditions/Parameters Notes
Vapor-phase esterification PCl3:methanol = 1:3 molar ratio; 48–52 °C Exothermic; requires temperature control
Neutralization Addition of ammonia; pH 6.5–7.5 Avoids violent reaction
Rectification 170–175 °C under vacuum Purifies dimethyl phosphite
CuCl-catalyzed Arbuzov reaction 120–140 °C; organic solvent (e.g., DCM) Forms tetrachloroethyl phosphate esters
Metal-carbenoid P–H insertion Cu(II) bis(acetylacetonate) catalyst; mild conditions Low yield; specialized synthesis

By-Product Management and Purification

  • By-products such as hydrogen chloride and methyl chloride are generated during esterification and require efficient removal and recovery systems.
  • Neutralization with ammonia converts acidic intermediates to ammonium salts, facilitating safer handling.
  • Vacuum rectification ensures removal of volatile impurities and concentration of the desired product.

Research and Industrial Implications

  • The vapor-phase esterification method is favored in industrial settings due to its scalability and high purity output.
  • CuCl-catalyzed reactions provide a pathway for more complex phosphate derivatives, useful in research and specialty chemical synthesis.
  • Metal-carbenoid mediated methods, while less efficient, open avenues for novel organophosphorus compound design.

Chemical Reactions Analysis

Dimethyl 1,2,2,2-tetrachloroethyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Dimethyl 1,2,2,2-tetrachloroethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1,2,2,2-tetrachloroethyl phosphate involves its interaction with molecular targets such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties of Dimethyl 1,2,2,2-Tetrachloroethyl Phosphate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₄H₇Cl₄O₄P 291.88 Methyl, Tetrachloroethyl 3862-21-3 Organophosphate ester; high Cl density
1,2,2,2-Tetrachloroethyl Phosphorodichloridate C₂HCl₆O₂P 300.72 Phosphorodichloridate 41998-91-8 Reactive intermediate; 6 Cl atoms
Chlorethoxyfos (O,O-Diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate) C₆H₁₁Cl₄O₃PS 354.00 Ethyl, Phosphorothioate 54593-83-8 Insecticide; sulfur substitution
2,2-Dichlorovinyl dimethyl phosphate (Dichlorvos) C₄H₇Cl₂O₄P 220.98 Methyl, Dichlorovinyl 62-73-7 Volatile insecticide; lower Cl content
Dipropan-2-yl 1,2,2,2-tetrachloroethyl phosphate C₇H₁₁Cl₄O₄P 348.00 Isopropyl, Tetrachloroethyl 3943-55-3 Larger ester groups; reduced volatility
Key Observations:
  • Ester Groups : Methyl (main compound) vs. ethyl (Chlorethoxyfos) vs. isopropyl (dipropan-2-yl derivative) affect volatility and solubility. Larger substituents (e.g., isopropyl) reduce vapor pressure .
  • Phosphate vs. Phosphorothioate : Chlorethoxyfos’s sulfur substitution (P=S) increases resistance to hydrolysis compared to P=O in the main compound, altering environmental persistence .

Thermodynamic and Physicochemical Properties

Vapor Pressure and Viscosity Trends :

  • For example, [N1,2,2,2][DMP] has higher vapor pressure than morpholinium or piperidinium analogs due to weaker cation-anion interactions .
  • Volatility : Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate) is highly volatile (CAS 62-73-7), making it effective as a fumigant but posing inhalation risks. In contrast, the main compound’s tetrachloroethyl group likely reduces volatility.

Viscosity :

  • Ethanolic solutions of dimethyl phosphate ILs show viscosity decreasing with larger cations (e.g., [N1,2,2,2][DMP] < [C1C2MOR][DMP]). This trend suggests that bulkier substituents in analogs (e.g., isopropyl) may similarly lower viscosity .

Toxicological and Functional Comparisons

  • Chlorethoxyfos: Classified as acutely toxic (UN 3018), acting as an acetylcholinesterase inhibitor typical of organophosphates. Its phosphorothioate group requires metabolic activation (oxidation to oxon) for toxicity .
  • Dichlorvos : Rapidly hydrolyzes in vivo, producing dichloroacetaldehyde and dimethyl phosphate. High volatility increases exposure risks .

Biological Activity

Dimethyl 1,2,2,2-tetrachloroethyl phosphate (DMTCEP), with the chemical formula C4H7Cl4O4P and CAS number 3862-21-3, is an organophosphate compound notable for its biological activity. This article delves into its mechanisms of action, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

DMTCEP is characterized by four chlorine atoms attached to a carbon chain that includes a phosphate group. The presence of these chlorine atoms significantly enhances its reactivity and toxicity compared to other organophosphates. Its structure can be summarized as follows:

PropertyDescription
Molecular FormulaC4H7Cl4O4P
CAS Number3862-21-3
Chlorine Atoms4
Biological ActivityNeurotoxic

The primary biological activity of DMTCEP is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh at synaptic junctions, resulting in overstimulation of cholinergic receptors. The neurotoxic effects manifest as symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if exposure levels are high enough.

Toxicological Profile

Research indicates that DMTCEP may exhibit carcinogenic properties. Regulatory assessments classify it as a suspected carcinogen due to its structural similarities with other known carcinogenic organophosphates. Studies have shown that exposure can lead to oxidative stress and cellular damage across various organisms.

Case Studies

  • Neurotoxicity in Animal Models : In studies involving rodents, DMTCEP exposure resulted in significant neurotoxic effects characterized by behavioral changes and histopathological alterations in brain tissues. High doses led to increased mortality rates and severe liver damage.
  • Environmental Impact : Research has demonstrated that DMTCEP persists in the environment due to its chemical stability, raising concerns about bioaccumulation in aquatic organisms and potential impacts on food chains.

Comparative Analysis with Similar Compounds

The following table compares DMTCEP with other structurally similar compounds:

Compound NameCAS NumberChlorine AtomsBiological Activity
This compound3862-21-34Neurotoxic
Diethyl 1,2,2,2-tetrachloroethyl phosphate3957-63-94Neurotoxic
Trimethyl phosphate512-56-10Less toxic
Tris(1-chloro-2-propyl) phosphate115-96-83Neurotoxic

DMTCEP is unique due to its specific arrangement of chlorine atoms which enhances its reactivity and toxicity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for dimethyl 1,2,2,2-tetrachloroethyl phosphate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via esterification of phosphorodichloridate intermediates with tetrachloroethanol derivatives. For example, describes 1,2,2,2-tetrachloroethyl phosphorodichloridate (CAS 41998-91-8) as a precursor, which can react with methanol under controlled conditions. Key parameters include temperature (room to 60°C), solvent choice (e.g., benzene with anhydrous FeCl₃ as a catalyst), and stoichiometric ratios . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to minimize side products like unreacted chloral or acryloyl chloride.

Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?

  • Methodological Answer : Elemental analysis (C, H, Cl content) is critical for purity assessment, as shown in , where observed values (C 25.95%, Cl 58.53%) were compared to theoretical calculations (C 25.24%, Cl 59.62%) to identify impurities. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C) are essential for structural confirmation. For example, the SMILES notation in (ClC(OP(=O)(Cl)Cl)C(Cl)(Cl)Cl) provides a roadmap for interpreting NMR splitting patterns and phosphorus coupling constants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : and emphasize avoiding exposure to oxidizers and ensuring proper ventilation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and chemical goggles. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage requires airtight containers under inert gas (argon/nitrogen) at room temperature to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical elemental analysis data for this compound?

  • Methodological Answer : Discrepancies, such as the 1.09% deviation in chlorine content noted in , require systematic troubleshooting. Possible causes include incomplete purification (e.g., residual solvents) or side reactions (e.g., partial hydrolysis). Solutions involve repeating recrystallization or column chromatography, followed by GC-MS to identify volatile impurities. Alternative analytical methods, such as X-ray crystallography or inductively coupled plasma (ICP) spectroscopy, may validate trace metal contaminants (e.g., Fe³⁺ from catalysts) .

Q. What spectroscopic techniques are best suited for characterizing conformational stability and molecular interactions of this compound?

  • Methodological Answer : Vibrational spectroscopy (FT-IR and Raman) is ideal for probing conformational stability. demonstrates how the gauche-gauche (g,g) conformation of dimethyl phosphate analogs can be analyzed via phosphate backbone vibrations (e.g., P=O stretches at ~1250 cm⁻¹). For molecular interactions (e.g., ligand-binding studies), nuclear Overhauser effect spectroscopy (NOESY) and density functional theory (DFT) calculations can map steric effects from the tetrachloroethyl group .

Q. How do researchers design chronic toxicity studies to assess organophosphate-induced endocrine disruption, and what biomarkers are relevant?

  • Methodological Answer : and provide frameworks for in vivo studies using animal models (e.g., New Zealand white rabbits). Experimental design includes dose escalation (e.g., 10–100 mg/kg body weight), control groups, and endpoints like serum hormone levels (testosterone, thyroxine). Biomarkers such as acetylcholinesterase (AChE) inhibition in blood and histopathological analysis of kidneys/thyroid are critical. Advanced methods like LC-MS/MS quantify metabolite profiles (e.g., dichlorovinyl derivatives) to correlate exposure with endocrine disruption .

Data Contradiction and Validation

Q. How should conflicting reports on the environmental persistence of this compound be addressed?

  • Methodological Answer : Contradictions may arise from varying experimental conditions (pH, temperature). Researchers should replicate degradation studies (hydrolysis, photolysis) under standardized OECD guidelines. For hydrolysis, buffer solutions at pH 4–9 are used to measure half-life, while UV-Vis spectroscopy tracks photolytic breakdown. Comparative studies with structurally similar compounds (e.g., dichlorvos in ) can identify substituent effects on stability .

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